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Compound of Interest

Compound Name: SKF 104976

Cat. No.: B1681005

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of SKF 104976 with other inhibitors of Cytochrome
P450 51 (CYP51), also known as lanosterol 14a-demethylase. CYP51 is a critical enzyme in
the sterol biosynthesis pathway in both fungi and mammals, making it a key target for
antifungal drugs and a potential target for cholesterol-lowering therapies.

Introduction to CYP51 and its Inhibition

CYP51 is a crucial enzyme in the biosynthesis of essential sterols. In fungi, it is required for the
synthesis of ergosterol, a vital component of the fungal cell membrane. In mammals, CYP51 is
involved in the cholesterol biosynthesis pathway. Inhibition of this enzyme disrupts the
production of these essential sterols, leading to cellular dysfunction and, in the case of fungi,
cell death. This makes CYP51 an attractive target for the development of antifungal agents.
The most well-known class of CYP51 inhibitors are the azoles, which are widely used as
antifungal drugs.

SKF 104976 is a potent, substrate-based inhibitor of CYP5L1. It is a 32-carboxylic acid
derivative of lanosterol, the natural substrate for the CYP51 enzyme. Its structural similarity to
lanosterol allows it to effectively compete for the active site of the enzyme.

Quantitative Comparison of Inhibitor Potency
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The following table summarizes the inhibitory potency of SKF 104976 and a selection of other

well-known CYP51 inhibitors. The data is presented as the half-maximal inhibitory

concentration (IC50) or the dissociation constant (Kd), which are common measures of inhibitor

potency. Lower values indicate higher potency.

Inhibitor Target Enzyme IC50 Kd Citation(s)
Human CYP51
SKF 104976 (in Hep G2 cell 2nM - [1]
extract)
Candida albicans
Ketoconazole 0.4-0.6 uM 10 - 26 nM [2]
CYP51
Human CYP51 4.5 uM 42 - 131 nM [2]
Candida albicans
Itraconazole 0.4-0.6 uM 10-26 nM [2]
CYP51
Human CYP51 ~70 pM 42 - 131 nM [2]
Candida albicans
Fluconazole 0.4-0.6 uM 10-56 nM [2]
CYP51
Human CYP51 >1300 uM ~30,500 nM [2]
Candida albicans
Posaconazole - - (3]
CYP51
] Candida albicans
Voriconazole - <50 nM [3]
CYP51
Human CYP51 - ~2,300 nM [2]
) Candida albicans
Clotrimazole - 10-26 nM [2]
CYP51
Human CYP51 - 42 - 131 nM [2]

Tebuconazole

Candida albicans
CYP51

[2]

Human CYP51

1.3 pM

(2]
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Note: Direct comparison of IC50 and Kd values should be made with caution as they can be
influenced by experimental conditions. The data presented here is compiled from various
studies and is intended for comparative purposes.

Signaling Pathway and Experimental Workflow
Cholesterol Biosynthesis Pathway and CYP51 Inhibition

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the central
role of CYP51 and the point of inhibition by compounds like SKF 104976.

Cholesterol Biosynthesis Pathway

Click to download full resolution via product page

Caption: Cholesterol biosynthesis pathway highlighting CYP51 inhibition.

General Experimental Workflow for a CYP51 Inhibition
Assay

This diagram outlines a typical workflow for determining the inhibitory activity of a compound
against CYP51.
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Caption: Workflow for a CYP51 enzyme inhibition assay.

Experimental Protocols
General Protocol for CYP51 Inhibition Assay

The inhibitory activity of compounds against CYP51 can be determined using a reconstituted in

vitro system or in cell-based assays.
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. Reconstituted Enzyme Assay:

Enzyme and Substrate: Purified, recombinant human or fungal CYP51 is used. The
substrate is typically lanosterol.

Reaction Mixture: A typical reaction mixture contains the CYP51 enzyme, a cytochrome
P450 reductase (CPR) as an electron donor, a lipid environment (e.g., liposomes), and the
substrate lanosterol in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

Inhibitor Addition: The test compound (e.g., SKF 104976) is added to the reaction mixture at
various concentrations.

Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and
incubated at 37°C for a defined period.

Reaction Termination: The reaction is stopped by adding a quenching solvent (e.g., an
organic solvent like ethyl acetate).

Product Analysis: The reaction products are extracted and analyzed by a suitable method,
such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS/MS), to quantify the formation of the 14-demethylated product.

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated
relative to a control without the inhibitor. The IC50 value is then determined by fitting the data
to a dose-response curve.

. Cell-Based Assay (e.g., using Hep G2 cells):

Cell Culture: Human hepatoma G2 (Hep G2) cells, which endogenously express CYP51, are
cultured in a suitable medium.

Inhibitor Treatment: Cells are treated with various concentrations of the test inhibitor for a
specific duration.

Metabolic Labeling: To measure cholesterol synthesis, cells can be incubated with a
radiolabeled precursor, such as [14C]Jacetate.
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 Lipid Extraction: After incubation, cellular lipids are extracted.

e Analysis: The incorporation of the radiolabel into cholesterol and its precursors (like
lanosterol) is quantified using techniques like thin-layer chromatography (TLC) followed by
scintillation counting or by LC-MS.

o Data Analysis: The inhibition of cholesterol synthesis is determined by the reduction in
labeled cholesterol and the accumulation of lanosterol. The IC50 value is calculated from the
dose-response curve.

Discussion

The available data indicates that SKF 104976 is an exceptionally potent inhibitor of human
CYP51, with an IC50 value in the low nanomolar range (2 nM in a Hep G2 cell extract)[1]. This
potency is significantly greater than that of many clinically used azole antifungals against
human CYP5L1. For instance, the IC50 values for ketoconazole and itraconazole against human
CYP51 are in the micromolar range[2].

The high potency of SKF 104976 can be attributed to its design as a substrate analog. By
mimicking the natural substrate, lanosterol, it is expected to have a high affinity for the active
site of the enzyme, leading to potent competitive inhibition. In contrast, azole antifungals are
non-competitive inhibitors that bind to the heme iron of the cytochrome P450 enzyme.

The selectivity of a CYP51 inhibitor for the fungal versus the human enzyme is a critical factor
for its therapeutic use as an antifungal. While SKF 104976 is a potent inhibitor of human
CYP51, its activity against fungal CYP51 would need to be determined to assess its potential
as an antifungal agent. High potency against the human enzyme suggests it could be
investigated for its cholesterol-lowering effects. However, the strong inhibition of a key enzyme
in cholesterol biosynthesis could also raise concerns about potential toxicity.

In conclusion, SKF 104976 is a powerful tool for studying the role of CYP51 in cholesterol
metabolism. Its high potency makes it a valuable research compound. Further studies are
needed to fully characterize its selectivity profile and to explore its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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